molecular formula C7H8OS B087076 2-(Methylthio)phenol CAS No. 1073-29-6

2-(Methylthio)phenol

Cat. No.: B087076
CAS No.: 1073-29-6
M. Wt: 140.2 g/mol
InChI Key: SOOARYARZPXNAL-UHFFFAOYSA-N
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Description

2-(Methylthio)phenol, also known as o-(Methylthio)phenol, is an organosulfur compound with the molecular formula C7H8OS. It is characterized by the presence of a methylthio group (-SCH3) attached to the ortho position of a phenol ring. This compound is known for its distinct odor and is used in various chemical applications .

Mechanism of Action

Target of Action

This compound is a derivative of phenol, with a methylthio group attached to the phenol ring . The targets of phenolic compounds can vary widely depending on their specific structures and the biological systems in which they are active.

Mode of Action

Phenolic compounds in general can interact with proteins, enzymes, and other cellular components, affecting their function and potentially leading to various biological effects .

Biochemical Pathways

It has been found that in the orchid species caladenia crebra, flowers emit (methylthio)phenols such as 2-(methylthio)phenol to sexually deceive its single pollinator, male campylothynnus flavopictus wasp . This suggests that this compound might play a role in certain biochemical pathways related to plant-pollinator interactions .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in biological systems.

Result of Action

Given its presence in certain orchid species and its role in plant-pollinator interactions, it may have effects on the behavior of certain insects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the effectiveness of its role in plant-pollinator interactions could be affected by factors such as the presence of other volatile compounds, the specific characteristics of the pollinator species, and environmental conditions such as temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylthio)phenol can be synthesized through several methods. One common approach involves the reaction of phenol with methylthiol in the presence of a catalyst. For example, zirconium tetrachloride can be used as a catalyst to facilitate the reaction between phenol and methylthiol at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include maintaining a temperature of around 150°C under a nitrogen atmosphere for an extended period, allowing the reaction to proceed efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: The compound can be reduced to form corresponding thiophenol derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Halogenated or nitrated phenol derivatives.

    Reduction: Thiophenol derivatives.

Scientific Research Applications

2-(Methylthio)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylmercapto)phenol
  • 2-(Methylsulfanyl)phenol
  • o-Hydroxythioanisole

Uniqueness

2-(Methylthio)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOARYARZPXNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061463
Record name Phenol, 2-(methylthio)-
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

liquid
Record name o-(Methylthio)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

218.00 to 219.00 °C. @ 760.00 mm Hg
Record name 2-(Methylthio)phenol
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Density

1.168-1.173
Record name o-(Methylthio)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1073-29-6
Record name 2-(Methylthio)phenol
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Record name o-(Methylthio)phenol
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Record name 2-(Methylthio)phenol
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Record name Phenol, 2-(methylthio)-
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Record name Phenol, 2-(methylthio)-
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Record name O-(METHYLTHIO)PHENOL
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Record name 2-(Methylthio)phenol
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URL http://www.hmdb.ca/metabolites/HMDB0041281
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Phenol (12.5 g, 0.13 moles), methyl disulfide (8.4 g, 0.089 moles), and H ELZ-20 (2.5 g) were combined and heated under nitrogen at reflux for 3 hours during which the temperature increased to 180° C. and GC analysis indicated no further increase in the amount of ortho-(methylthio)phenol. Methyl mercaptan was allowed to escape continuously. The mixture was cooled to room temperature and filtered. The catalyst was washed several times with ether and allowed to dry leaving solid weighing 3.2 g. The filtrate and ether washings were combined, and volatiles were removed on a rotary flash evaporator leaving 15.2 g of liquid. GC analysis indicated the presence of phenol (5.3 g, 43% recovered), ortho-(methylthio)phenol (5.1 g, 41% yield), para-(methylthio)phenol (2.3 g), and di(methylthio)phenols (2.2 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
di(methylthio)phenols
Quantity
2.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction was again repeated using identical amounts of phenol and methyl disulfide and 2.8 g of the solid H ELZ-20 catalyst recovered from the first repetition. The mixture was heated for 4 hours at which time the temperature was 179° C. After work-up as before, GC analysis indicated the presence of phenol (5.7 g, 46% recovered), ortho-(methylthio)phenol (5.1 g, 41% yield), para-(methylthio)phenol (2.7 g), and di-(methylthio)phenols (2.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Four
Quantity
2.7 g
Type
reactant
Reaction Step Five
[Compound]
Name
di-(methylthio)phenols
Quantity
2.4 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Phenol (4.0 g, 0.043 moles), para-(methylthio)phenol (6.0 g, 0.043 moles), and catalyst (2.0 g, Examples 32 and 33 in Table below) were combined and heated under nitrogen for the times and at the temperatures indicated. The mixtures were cooled to room temperature and filtered. The solid catalyst was washed several times with ether. The filtrate and ether washings were combined, and volatiles were removed on a rotary flash evaporator. GC analysis indicated the presence of phenol, ortho-(methylthio)phenol, para-(methylthio)phenol, and di-(methylthio)phenols. Yields of ortho-(methylthio)phenol are given in the Table below.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Mercaptophenol (0.80 mL, 7.9 mmol) was added to a solution of sodium hydroxide (0.290 g, 7.2 mmol) in methanol (5.0 mL). The resulting light green solution was stirred for 30 minutes before methyl iodide (0.45 mL, 7.2 mmol) was added carefully over 1 minute. The reaction was stirred at ambient temperature for 2 hours, and was evaporated to dryness. The residue was partitioned between ether and water. The combined organic layers were dried over sodium sulfate, filtered, and evaporated to yield an oil (1.08 g, 100%). 1H NMR (400 MHz, CDCl3): δ 7.49 (dd, J=7.6 Hz, J′=1.6 Hz, 1H), 7.25 (m, 1H), 6.98 (dd, J=8.2 Hz, J′=1.4 Hz, 1H), 6.88 (td, J=7.4 Hz, J′=1.3 Hz, 1H), 6.65 (bs, 1H), 2.33 (s, 3H).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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